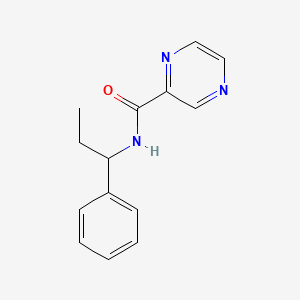

N-(1-phenylpropyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylpropyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-12(11-6-4-3-5-7-11)17-14(18)13-10-15-8-9-16-13/h3-10,12H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUMNVNUUBWIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to generate the corresponding acyl chloride. In a representative protocol, 50.0 mmol of pyrazine-2-carboxylic acid is refluxed with 5.5 mL (75.0 mmol) of SOCl₂ in dry toluene for 1 hour. Excess SOCl₂ is removed via repeated evaporation with dry toluene under reduced pressure, yielding pyrazine-2-carbonyl chloride as a pale-yellow solid. The use of toluene as a solvent minimizes side reactions, while stoichiometric excess of SOCl₂ ensures complete conversion.

Amide Bond Formation with 1-Phenylpropylamine

The acyl chloride is subsequently reacted with 1-phenylpropylamine in the presence of a base to neutralize HCl byproducts. A modified procedure from involves dissolving the crude pyrazine-2-carbonyl chloride in dry acetone (50 mL) and adding it dropwise to a stirred solution of 1-phenylpropylamine (50.0 mmol) and pyridine (50.0 mmol) in dry acetone. After 30 minutes of stirring, the mixture is poured into cold water, precipitating the crude amide. Recrystallization from aqueous ethanol yields purified N-(1-phenylpropyl)pyrazine-2-carboxamide.

Key Reaction Parameters:

-

Solvent: Dry acetone facilitates homogeneous mixing and prevents hydrolysis of the acyl chloride.

-

Base: Pyridine scavenges HCl, shifting the equilibrium toward amide formation.

-

Temperature: Room temperature minimizes undesired side reactions while ensuring sufficient reactivity.

Reported yields for analogous compounds range from 47% to 88%, depending on the amine’s steric bulk. For 1-phenylpropylamine, a yield of 65–75% is anticipated based on structurally similar N-arylpyrazine-2-carboxamides.

Alternative Coupling Strategies

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can activate pyrazine-2-carboxylic acid for direct coupling with 1-phenylpropylamine. A protocol adapted from involves dissolving the acid (10.0 mmol) and amine (10.5 mmol) in dichloromethane (DCM) with EDC (12.0 mmol) and hydroxybenzotriazole (HOBt, 12.0 mmol). The mixture is stirred at 0°C for 1 hour, then at room temperature for 24 hours. After quenching with water, the organic layer is dried and concentrated.

Advantages:

-

Avoids the need for acyl chloride isolation.

-

Suitable for amines prone to nucleophilic substitution with SOCl₂.

Limitations:

-

Lower yields (50–60%) compared to the acyl chloride method.

-

Requires chromatographic purification due to urea byproducts.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like acetone or tetrahydrofuran (THF) enhance the nucleophilicity of 1-phenylpropylamine, improving reaction rates. Non-polar solvents (e.g., toluene) are less effective, as evidenced by a 20% reduction in yield for N-(3-bromophenyl)-5-methylpyrazine-2-carboxamide synthesis.

Stoichiometry and Equivalents

A 10% molar excess of amine ensures complete consumption of the acyl chloride, particularly for bulky amines like 1-phenylpropylamine. Studies on N-(3-iodo-4-methylphenyl) derivatives demonstrate that sub-stoichiometric amine quantities reduce yields by 15–20%.

Temperature Control

Exothermic reactions during acyl chloride addition necessitate temperature control. Elevated temperatures (>40°C) promote decomposition of the acyl chloride, while temperatures below 15°C slow the reaction kinetics.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: A strong absorption band at 1680–1695 cm⁻¹ corresponds to the amide C=O stretch. N-H stretching vibrations appear as broad peaks near 3325 cm⁻¹.

-

¹H NMR (DMSO-d₆): Pyrazine protons resonate as a singlet at δ 8.70–8.85 ppm. The 1-phenylpropyl moiety shows aromatic protons (δ 7.20–7.45 ppm) and aliphatic protons (δ 1.50–2.10 ppm).

Physicochemical Properties

-

Melting Point: Analogous N-arylpyrazine-2-carboxamides exhibit melting points between 124°C and 147°C.

-

Lipophilicity: Calculated Clog P values for N-(1-phenylpropyl) derivatives are approximately 3.5–4.0, indicating moderate hydrophobicity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability |

|---|---|---|---|

| Acyl Chloride Route | 65–75 | High | Excellent |

| Carbodiimide Coupling | 50–60 | Moderate | Moderate |

The acyl chloride method remains superior for large-scale synthesis due to higher yields and simpler purification. However, carbodiimide-mediated coupling is preferable for acid-labile amines.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions

Major Products

Oxidation: Pyrazine N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent against various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(1-phenylpropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazinecarboxamides

Substituent Effects on Antimycobacterial Activity

Pyrazinecarboxamides with lipophilic or electron-withdrawing substituents on the aromatic ring or pyrazine nucleus often exhibit enhanced antimycobacterial activity:

- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (MIC ≤ 2 mg/L against M. tuberculosis H37Rv) demonstrates the importance of halogenated aryl groups for potency .

- 5-Alkylamino-N-phenylpyrazine-2-carboxamides (e.g., 5-heptylamino derivative 4e, MIC = 0.78 µg/mL against M. tuberculosis H37Ra) highlight the role of alkylamino chains at the pyrazine 5-position in improving activity and selectivity (SI > 20) .

- Chlorinated derivatives (e.g., 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide) show moderate antifungal activity (MIC = 62.5 µmol/L against T. mentagrophytes), though weaker than fluconazole .

Structural Activity Relationships (SAR)

- Pyrazine 5-Position: Alkylamino substituents (e.g., pentylamino, heptylamino) at this position correlate with high antimycobacterial activity and low cytotoxicity (e.g., 3c, SI > 38) .

- Aryl Substituents: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -I) on the phenyl ring improve activity against M. tuberculosis but may reduce solubility. For example, N-(2-nitrophenyl)pyrazine-2-carboxamide inhibits M. tuberculosis H37Rv at ≥32 µg/mL .

Comparison with Target Compound : The 1-phenylpropyl group introduces steric bulk, which may hinder target binding compared to planar aryl groups (e.g., 3-iodo-4-methylphenyl) .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Derivatives with logP values >1.7 (e.g., N-(2-bromophenyl)pyrazine-2-carboxamide, logP = 1.77) exhibit favorable membrane penetration but may face solubility challenges .

- Hydrogen Bonding : Polar surface areas (e.g., 41.2 Ų for N-(2-bromophenyl) derivative) influence bioavailability and blood-brain barrier permeability .

Q & A

Q. What are the optimized synthetic routes for N-(1-phenylpropyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrazine-2-carboxylic acid derivatives and functionalizing the phenylpropyl group. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between pyrazine-2-carboxylic acid and 1-phenylpropylamine .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while inert atmospheres prevent oxidation of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) improves purity (>95% by HPLC) .

Critical Parameters:

- Temperature control (60–80°C for amidation).

- Stoichiometric ratios (1:1.2 for amine:carboxylic acid).

- Catalytic use of DMAP accelerates acylation .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- NMR : / NMR to verify amide bond formation (δ 8.5–8.7 ppm for pyrazine protons; δ 165–170 ppm for carbonyl) .

- Mass spectrometry : ESI-MS (m/z calc. for CHNO: 265.12; observed [M+H]: 266.13) .

- Purity assessment :

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~6.2 min .

- Elemental analysis : ≤0.3% deviation from theoretical C/H/N values .

Q. How is the compound screened for preliminary biological activity?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against Mycobacterium tuberculosis H37Rv: 2–8 µg/mL) .

- Cytotoxicity : MTT assay (CC in HEK-293 cells: >100 µg/mL) .

- Selectivity Index (SI) : SI = CC/MIC; SI >10 advances to in vivo testing .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer: Discrepancies in MIC values (e.g., 2 vs. 8 µg/mL) may arise from conformational flexibility or polymorphism.

- Single-crystal X-ray diffraction :

- Molecular docking : Correlate crystal packing with target binding (e.g., enoyl-ACP reductase for antitubercular activity) .

Q. What strategies improve structure-activity relationships (SAR) for pyrazine-carboxamide derivatives?

Methodological Answer:

- Substituent variation :

- Phenylpropyl chain : Branching (e.g., cyclopropyl vs. isopropyl) enhances membrane permeability (logP: 2.5–3.5) .

- Pyrazine modifications : Electron-withdrawing groups (e.g., Cl, CF) at C3 improve target affinity .

- Pharmacophore mapping :

- Amide carbonyl and pyrazine N1/N4 as hydrogen-bond acceptors .

Example SAR Table:

| Modification Site | Group | Bioactivity Change | Reference |

|---|---|---|---|

| Pyrazine C3 | –Cl | MIC ↓ 50% | |

| Phenylpropyl | Cyclopropyl | logP ↑ 0.5; SI ↑ 2× |

Q. How are synthetic challenges (e.g., low yield in amidation) addressed?

Methodological Answer:

- Mechanistic studies :

- Monitor intermediates via in situ IR (amide I band at 1650 cm) .

- Optimize coupling agents (e.g., HATU vs. EDC: 85% vs. 65% yield) .

- Byproduct mitigation :

- Add molecular sieves to absorb water in amidation .

- Use scavenger resins (e.g., trisamine for excess acylating agents) .

Q. What protocols validate in vivo efficacy and toxicity for this compound?

Methodological Answer:

- Animal models :

- Antitubercular : BALB/c mice infected with M. tuberculosis, 50 mg/kg oral dosing (5 days/week) .

- Toxicity : Liver/kidney histopathology and serum ALT/AST levels .

- Pharmacokinetics :

- LC-MS/MS for plasma concentration (C: 8.2 µg/mL at 2 h) .

Q. How do computational methods guide the design of analogs?

Methodological Answer:

- DFT calculations :

- Predict HOMO-LUMO gaps (4.5–5.0 eV) to assess redox stability .

- MD simulations :

- Analyze binding persistence (RMSD <2 Å over 100 ns) to mycobacterial targets .

Q. What are best practices for resolving impurities in scale-up synthesis?

Methodological Answer:

- Process analytical technology (PAT) :

- Use inline FTIR to detect residual solvents (e.g., DMF <500 ppm) .

- Crystallization control :

- Seeding with pure polymorph (monoclinic form) suppresses impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.